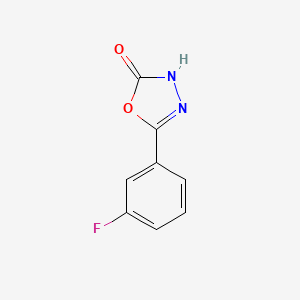

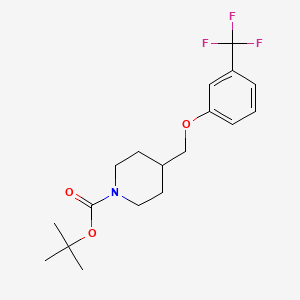

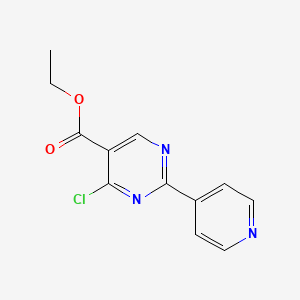

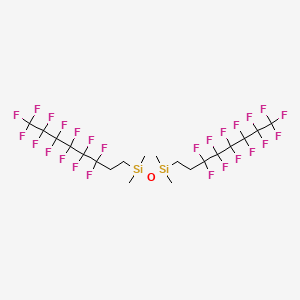

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatility and are used in a wide range of chemical reactions .

Chemical Reactions Analysis

Boronic acids are known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds. They are often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction .

科学的研究の応用

Material Synthesis and Structural Analysis

In the field of material synthesis, the compound has been utilized as a boric acid ester intermediate in the synthesis of complex molecules. A study by Huang et al. (2021) focused on synthesizing and structurally characterizing compounds through a three-step substitution reaction. Their findings, supported by FTIR, NMR, mass spectrometry, and X-ray diffraction, highlighted the compound's utility in obtaining precise molecular structures, further analyzed using density functional theory (DFT) to reveal physicochemical properties (Huang et al., 2021).

Polymer Science

In polymer science, this dioxaborolane derivative has been instrumental in precision synthesis techniques. For example, Yokozawa et al. (2011) demonstrated its application in Suzuki-Miyaura coupling polymerization to synthesize poly(3-hexylthiophene) with high regioregularity and narrow molecular weight distribution. This method facilitates the creation of polymers with specific end-group functionalities, crucial for advanced material applications (Yokozawa et al., 2011).

作用機序

Target of Action

It is known that similar compounds are often used in suzuki-miyaura cross-coupling reactions for the synthesis of heterobiaryls . These reactions are crucial in the synthesis of various biologically active molecules .

Mode of Action

It can be inferred from its use in suzuki-miyaura cross-coupling reactions that it likely acts as a boron source, facilitating the formation of carbon-carbon bonds .

Biochemical Pathways

Given its role in the synthesis of heterobiaryls, it can be inferred that it may influence pathways involving these compounds .

Result of Action

Its role in the synthesis of heterobiaryls suggests that it may contribute to the biological activity of these compounds .

Action Environment

Like many chemical reactions, the suzuki-miyaura cross-coupling reactions in which it is used are likely to be influenced by factors such as temperature, ph, and the presence of catalysts .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as GSK-3β inhibitors and NR2B subtype of NMDA receptor antagonists. These interactions are crucial for the synthesis of heterobiaryls and other biologically active molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in inflammation and bone loss .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context, and can lead to changes in gene expression. These interactions are essential for its role in the synthesis of biologically active compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions but can degrade under specific conditions, affecting its long-term impact on cellular function. Studies have shown that its stability is crucial for its effectiveness in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, while at higher doses, it can cause toxic or adverse effects. Understanding the dosage threshold is essential for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are vital for its role in the synthesis of biologically active molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations are critical for its role in biochemical reactions .

特性

IUPAC Name |

2-(4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTUTWZXSBERDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1343963.png)